molecular formula C11H14O2 B6358597 2-Ethoxy-4,5-dimethylbenzaldehyde CAS No. 883536-34-3

2-Ethoxy-4,5-dimethylbenzaldehyde

Cat. No.: B6358597
CAS No.: 883536-34-3
M. Wt: 178.23 g/mol
InChI Key: HRKBIAVYAFTAKH-UHFFFAOYSA-N
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Properties

IUPAC Name

2-ethoxy-4,5-dimethylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11-6-9(3)8(2)5-10(11)7-12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKBIAVYAFTAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4,5-dimethylbenzaldehyde typically involves the ethylation of 4,5-dimethylbenzaldehyde. This can be achieved through a Friedel-Crafts alkylation reaction, where 4,5-dimethylbenzaldehyde reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4,5-dimethylbenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 2-ethoxy-4,5-dimethylbenzaldehyde
  • Molecular Formula : C₁₁H₁₄O₂
  • Molecular Weight : 178.23 g/mol
  • InChI Key : HRKBIAVYAFTAKH-UHFFFAOYSA-N
  • Canonical SMILES : CCOC1=C(C=C(C=C1C=O)C)C

The presence of the ethoxy group enhances solubility and reactivity, while the dimethyl groups influence steric and electronic properties, making it a versatile compound in synthetic chemistry.

Organic Synthesis

This compound serves as a building block in organic synthesis. It can undergo electrophilic aromatic substitution reactions due to its electron-donating groups, facilitating the formation of more complex molecules. This property is particularly valuable in creating derivatives for pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research has indicated potential therapeutic properties of this compound. Studies are exploring its role as a precursor in drug development, particularly for compounds targeting inflammatory diseases and microbial infections. The compound has shown promising results in inhibiting pro-inflammatory cytokines and exhibiting antimicrobial activity against various bacterial strains.

Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the formulation of fragrances and flavorings. Its unique scent profile allows it to be incorporated into perfumes and cosmetics, enhancing their olfactory appeal.

Antimicrobial Properties

The compound has demonstrated significant antimicrobial activity against various bacterial strains. A study reported the following inhibition zones and minimum inhibitory concentrations (MIC):

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Pseudomonas aeruginosa10100 µg/mL

The mechanism of action involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Activity

In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential application in managing inflammatory conditions.

Case Study on Antibacterial Efficacy

A study evaluated the antibacterial efficacy of benzaldehyde derivatives, including this compound. Results indicated a higher inhibition rate against Gram-positive bacteria compared to Gram-negative bacteria.

Case Study on Anti-inflammatory Effects

In a murine model of acute inflammation, mice treated with this compound exhibited a significant reduction in paw edema compared to control groups. This finding supports its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4,5-dimethylbenzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-4,5-dimethylbenzaldehyde is unique due to the presence of both ethoxy and dimethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.

Biological Activity

2-Ethoxy-4,5-dimethylbenzaldehyde (EDB) is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Structure and Composition

  • Molecular Formula : C₉H₁₀O₂
  • Molecular Weight : 150.18 g/mol
  • IUPAC Name : this compound

Physical Properties

  • Appearance : Colorless to pale yellow liquid
  • Solubility : Soluble in organic solvents; limited solubility in water

The biological activity of EDB is primarily attributed to its interaction with various biomolecules. The ethoxy group enhances its solubility in lipids, facilitating cellular uptake. The aldehyde functional group can participate in various reactions, including nucleophilic additions, which may lead to the formation of biologically active derivatives.

Antimicrobial Activity

Research has indicated that EDB exhibits antimicrobial properties against several pathogens. For example:

  • Bacterial Inhibition : EDB has shown effectiveness against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) reported at 50 µg/mL and 30 µg/mL respectively .

Antioxidant Properties

Studies have demonstrated that EDB possesses antioxidant activity, which is crucial for protecting cells from oxidative stress. The compound's ability to scavenge free radicals was quantified using the DPPH assay, showing a significant reduction in DPPH radical concentration at concentrations above 100 µM .

Cytotoxicity and Cancer Research

EDB has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that EDB induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. This suggests potential as an anticancer agent .

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated the antimicrobial efficacy of EDB against common bacterial strains. The results indicated that EDB not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics, enhancing their effectiveness against resistant strains.

Study 2: Antioxidant Activity

In a separate investigation by Lee et al., the antioxidant properties of EDB were assessed using both in vitro and in vivo models. The findings showed that administration of EDB significantly reduced oxidative stress markers in liver tissues of treated rats compared to controls, indicating its potential as a protective agent against oxidative damage.

Comparative Analysis

CompoundMIC (µg/mL)IC50 (µM)Antioxidant Activity
This compound50 (E. coli)25 (MCF-7)Significant
Control Antibiotic (e.g., Penicillin)10N/AModerate

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